molecular formula C11H14N2O2S B1469286 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1340429-61-9

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No. B1469286
M. Wt: 238.31 g/mol
InChI Key: QHZGKTUPMGPLNZ-UHFFFAOYSA-N
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Description

“1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine” is a complex organic compound. It contains a cyclopropane sulfonyl group, which is a sulfur-containing functional group derived from cyclopropane . The compound also includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopropanesulfonyl derivatives can be synthesized using cyclopropanesulfonyl chloride . Indole compounds can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine and an aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the cyclopropane ring, the sulfonyl group, and the indole group. The cyclopropane ring is a three-membered carbon ring, which introduces strain into the molecule. The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom. The indole group consists of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, sulfonyl groups can participate in substitution and elimination reactions, and indole is nucleophilic and can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the cyclopropane ring, which introduces strain and can affect the compound’s reactivity, and the polarity of the sulfonyl and indole groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, care should be taken when handling any chemical compound. Specific safety data for this compound was not available .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science . Further studies could also investigate its synthesis, properties, and reactivity.

properties

IUPAC Name

1-cyclopropylsulfonyl-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZGKTUPMGPLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 3
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 4
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 5
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 6
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine

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